molecular formula C10H12F3N3O3S B2720518 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide CAS No. 2224523-38-8

3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide

货号 B2720518
CAS 编号: 2224523-38-8
分子量: 311.28
InChI 键: MPGHFKDYCKONOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide, also known as ETP-46464, is a small molecule inhibitor that targets the enzyme phosphodiesterase 5 (PDE5). PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in regulating smooth muscle relaxation. By inhibiting PDE5, ETP-46464 increases cGMP levels, leading to relaxation of smooth muscle cells in various tissues, including the lungs, heart, and blood vessels.

作用机制

3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide is a selective inhibitor of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases cGMP levels, leading to relaxation of smooth muscle cells in various tissues. In the lungs, this compound causes vasodilation of pulmonary arteries, leading to a reduction in pulmonary vascular resistance and improved pulmonary hemodynamics. In the heart, this compound reduces myocardial oxygen demand and improves cardiac function by increasing coronary blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, reduction in pulmonary vascular resistance, anti-inflammatory effects, and cardioprotective effects. In addition, this compound has been shown to improve exercise capacity and quality of life in animal models of PAH.

实验室实验的优点和局限性

One advantage of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide is its selectivity for PDE5, which reduces the risk of off-target effects. In addition, this compound has been shown to have a favorable safety profile in animal studies. However, one limitation of this compound is its low solubility, which may limit its use in certain experimental settings.

未来方向

There are several future directions for the study of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and scalability of the production process. Another direction is the investigation of the potential use of this compound in other diseases, such as heart failure and erectile dysfunction. In addition, further studies are needed to determine the optimal dosing and administration of this compound in humans, as well as its long-term safety and efficacy.

合成方法

The synthesis of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide involves several steps, including the reaction of 3-bromo-1-propene with 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, followed by the addition of sodium sulfinylmethylide and N,N-dimethylformamide. The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-proline and triethylamine to obtain the final product, this compound. The yield of this synthesis method is approximately 20%.

科学研究应用

3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. In preclinical studies, this compound has shown promising results in improving pulmonary hemodynamics, reducing pulmonary vascular resistance, and improving exercise capacity in animal models of PAH. In addition, this compound has been shown to have anti-inflammatory effects in animal models of COPD, suggesting its potential use in treating this disease. Furthermore, this compound has been studied for its potential cardioprotective effects, as it has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.

属性

IUPAC Name

3-ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O3S/c1-3-20(18,19)5-4-8(17)14-7-6-16(2)15-9(7)10(11,12)13/h3,6H,1,4-5H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGHFKDYCKONOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。